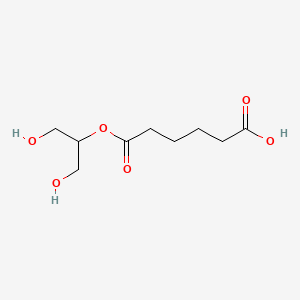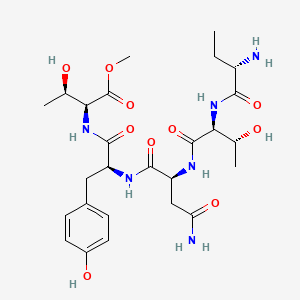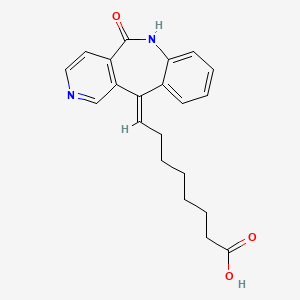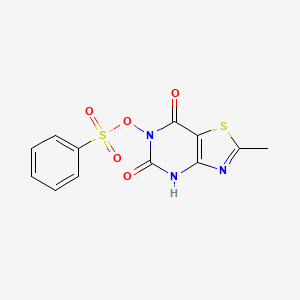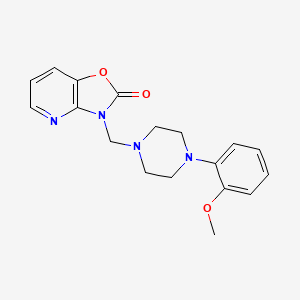
2,5,8-Trimethyl-10,10-diphenyl-5,10-dihydrodibenzo(b,e)(1,4)azastannine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,8-Trimethyl-10,10-diphenyl-5,10-dihydrodibenzo(b,e)(1,4)azastannine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple methyl and phenyl groups attached to a dibenzoazastannine core, which contributes to its distinct chemical behavior.
Métodos De Preparación
The synthesis of 2,5,8-Trimethyl-10,10-diphenyl-5,10-dihydrodibenzo(b,e)(1,4)azastannine involves several steps, typically starting with the preparation of the dibenzoazastannine core. This core is then functionalized with methyl and phenyl groups through a series of reactions. The specific synthetic routes and reaction conditions can vary, but common methods include:
-
Step 1: Formation of the Dibenzoazastannine Core
Reagents: Starting materials such as dibenzylamine and stannous chloride.
Conditions: Reflux in an appropriate solvent, such as toluene, under an inert atmosphere.
-
Step 2: Methylation and Phenylation
Reagents: Methyl iodide and phenyl lithium.
Conditions: The reactions are typically carried out at low temperatures to control the addition of methyl and phenyl groups.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
2,5,8-Trimethyl-10,10-diphenyl-5,10-dihydrodibenzo(b,e)(1,4)azastannine undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation can lead to the formation of corresponding ketones or carboxylic acids.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Reactions are usually performed in anhydrous solvents.
Products: Reduction can yield alcohols or amines, depending on the specific functional groups present.
-
Substitution:
Reagents: Halogenating agents such as bromine or chlorine.
Conditions: Reactions are often conducted under controlled temperatures to prevent over-substitution.
Products: Substitution reactions can introduce halogen atoms into the molecule, altering its reactivity and properties.
Aplicaciones Científicas De Investigación
2,5,8-Trimethyl-10,10-diphenyl-5,10-dihydrodibenzo(b,e)(1,4)azastannine has a wide range of applications in scientific research, including:
-
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique reactivity and potential as a catalyst in organic reactions.
-
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the development of new pharmaceuticals and therapeutic agents.
-
Medicine:
- Explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
- Studied for its role in the development of diagnostic tools and imaging agents.
-
Industry:
- Utilized in the production of specialty chemicals and materials.
- Investigated for its potential use in the development of new polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 2,5,8-Trimethyl-10,10-diphenyl-5,10-dihydrodibenzo(b,e)(1,4)azastannine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
2,5,8-Trimethyl-10,10-diphenyl-5,10-dihydrodibenzo(b,e)(1,4)azastannine can be compared with other similar compounds, such as:
-
10,10-Diphenyl-5,10-dihydrodibenzo(b,e)(1,4)azasiline:
- Similar structure but contains silicon instead of tin.
- Exhibits different reactivity and applications due to the presence of silicon.
-
2,5,8-Trimethyl-10,10-diphenyl-5,10-dihydrodibenzo(b,e)(1,4)azasiline:
- Contains additional methyl groups, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of tin, which imparts distinct properties and reactivity compared to its silicon analogs.
Propiedades
Número CAS |
17154-54-0 |
|---|---|
Fórmula molecular |
C27H25NSn |
Peso molecular |
482.2 g/mol |
Nombre IUPAC |
2,5,8-trimethyl-10,10-diphenylbenzo[b][1,4]benzazastannine |
InChI |
InChI=1S/C15H15N.2C6H5.Sn/c1-12-4-8-14(9-5-12)16(3)15-10-6-13(2)7-11-15;2*1-2-4-6-5-3-1;/h4-8,10H,1-3H3;2*1-5H; |
Clave InChI |
NOVNZOOEIFHILE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C3=C([Sn]2(C4=CC=CC=C4)C5=CC=CC=C5)C=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






